molecular formula C21H29NO3 B5024154 N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide

N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide

Cat. No.: B5024154
M. Wt: 343.5 g/mol
InChI Key: IDKBLYSMKPRUNH-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide is a synthetic organic compound that features an adamantane moiety, which is known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural properties and potential biological activity.

    Materials Science: The compound’s adamantane moiety makes it useful in the development of novel materials with enhanced stability and mechanical properties.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylacetic acid: Another adamantane derivative with applications in medicinal chemistry.

    3,5-Dimethoxybenzylamine: Shares the benzene ring with methoxy substituents, used in various synthetic applications.

Uniqueness

N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide is unique due to the combination of the adamantane moiety and the 3,5-dimethoxybenzamide structure. This combination provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-13(21-10-14-4-15(11-21)6-16(5-14)12-21)22-20(23)17-7-18(24-2)9-19(8-17)25-3/h7-9,13-16H,4-6,10-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKBLYSMKPRUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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